molecular formula C16H16N6OS B2577019 5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole CAS No. 2178773-91-4

5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2577019
CAS No.: 2178773-91-4
M. Wt: 340.41
InChI Key: BLXURJVOAXPHCS-UHFFFAOYSA-N
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Description

5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a triazole ring, an azabicyclo octane structure, and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. The triazole ring can be introduced via a “click” chemistry approach, which involves the cycloaddition of azides and alkynes. The azabicyclo octane structure can be synthesized through a series of cyclization reactions. The benzothiadiazole moiety is often introduced through a condensation reaction involving appropriate amines and thiadiazole precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzothiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]-2,1,3-benzothiadiazole is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-16(10-1-4-14-15(5-10)20-24-19-14)22-11-2-3-12(22)7-13(6-11)21-9-17-8-18-21/h1,4-5,8-9,11-13H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXURJVOAXPHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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